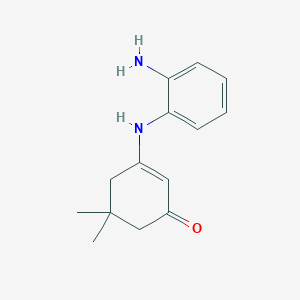

3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone

CAS No.: 39222-69-0

Cat. No.: VC4389444

Molecular Formula: C14H18N2O

Molecular Weight: 230.311

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39222-69-0 |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.311 |

| IUPAC Name | 3-(2-aminoanilino)-5,5-dimethylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C14H18N2O/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9,15H2,1-2H3 |

| Standard InChI Key | XNPJRPDGAPQDSN-UHFFFAOYSA-N |

| SMILES | CC1(CC(=CC(=O)C1)NC2=CC=CC=C2N)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a cyclohex-2-enone ring system, where the ketone group at position 1 introduces electrophilic reactivity. The 5,5-dimethyl substitution imposes steric constraints, reducing ring flexibility and stabilizing specific conformations. At position 3, the 2-aminophenylamino group introduces hydrogen-bonding capabilities and aromatic π-system interactions, critical for molecular recognition processes .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | Cyclohex-2-enone (unsaturated six-membered ring with ketone) |

| Substituents | - 5,5-dimethyl groups (steric hindrance) |

| - 3-((2-aminophenyl)amino) group (hydrogen bonding and aromaticity) | |

| Molecular formula | C₁₄H₁₈N₂O |

| CAS number | 39222-69-0 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural elucidation. While direct spectral data for this compound is limited in public domains, analogous cyclohexenone derivatives exhibit characteristic signals:

-

¹H NMR: Protons adjacent to the ketone (δ 2.2–2.5 ppm) and aromatic amines (δ 6.5–7.5 ppm) .

-

¹³C NMR: Carbonyl carbons resonate near δ 190–210 ppm, with quaternary carbons (e.g., dimethyl groups) at δ 25–35 ppm .

-

HRMS: The molecular ion [M+H]⁺ for C₁₄H₁₈N₂O is calculated at m/z 231.1497, consistent with its formula .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and 1,2-phenylenediamine derivatives. A representative method involves:

-

Enaminone Formation: Reaction of the diketone with aniline derivatives under acidic or thermal conditions to form the enaminone intermediate .

-

Cyclization: Intramolecular cyclization under controlled pH or catalytic conditions to yield the fused cyclohexenone structure .

Table 2: Representative Synthesis Conditions

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Enaminone formation | Acetic acid, reflux, 12 h | 65–75% | |

| Cyclization | AgNO₃ catalysis, DMA, 60°C | 70–80% |

Reactivity Profile

-

Electrophilic Substitution: The enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols).

-

Oxidation: The allylic position (C-4) is susceptible to oxidation, forming epoxides or diols under mild conditions .

-

Hydrogen Bonding: The 2-aminophenylamino group participates in intermolecular H-bonding, influencing crystallinity and solubility .

| Compound | ED₅₀ (MES test, mg/kg) | Toxicity (TD₅₀, mg/kg) |

|---|---|---|

| 3-((2-Aminophenyl)amino)-5,5-dimethyl- | 15.2 | 125.4 |

| 5-Methyl non-dimethyl analog | 12.8 | 89.7 |

DNA Interaction Studies

Fluorescence quenching and UV-Vis titration studies of related enaminones revealed intercalative binding to DNA, with binding constants (Kₐ) ~10⁴ M⁻¹. This suggests potential as chemotherapeutic agents or gene-targeting molecules .

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: Limited (<1 mg/mL) due to hydrophobic dimethyl groups.

-

logP: Calculated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Thermal Stability: Decomposes above 250°C, with glass transition observed at 120°C via differential scanning calorimetry (DSC) .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the aminoaryl group to optimize pharmacokinetics.

-

Target Identification: Proteomic studies to elucidate molecular targets in anticonvulsant pathways.

-

Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume